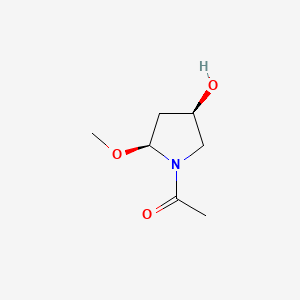
N-(3-triéthoxysilylpropyl)gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-triethoxysilylpropyl)gluconamide is an organic compound with the molecular formula C15H33NO9Si. It is known for its multifunctional properties and is often used in organic synthesis and materials science. This compound is characterized by its ability to modify the surface of various materials, enhancing properties such as wettability, wear resistance, and adhesion .
Applications De Recherche Scientifique
N-(3-triethoxysilylpropyl)gluconamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis to create polymers, surfactants, and other compounds . In biology and medicine, it is employed in the development of biosensors and drug delivery systems due to its ability to modify surfaces and enhance biocompatibility . In industry, it is used to prepare functional polymer materials, microcapsules, and coating agents .
Mécanisme D'action
N-(3-triethoxysilylpropyl)gluconamide, also known as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide, is a multifunctional compound with potential applications in organic synthesis and material science .
Target of Action
It’s known that the compound is often used in organic synthesis as an intermediate for the production of other compounds, such as polymers, high molecular weight materials, and surfactants .
Mode of Action
It’s known to be used to modify various material surfaces, improving properties such as wettability, wear resistance, and adhesion .
Biochemical Pathways
It’s used in the synthesis of functional polymer materials, microcapsules, and coatings .
Pharmacokinetics
It’s known that the compound is sensitive to water and protic solvents, reacting rapidly with moisture .
Result of Action
It’s known to be used in the synthesis of other compounds, such as polymers, high molecular weight materials, and surfactants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-triethoxysilylpropyl)gluconamide. It’s known to react rapidly with moisture, water, and protic solvents . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
Méthodes De Préparation
N-(3-triethoxysilylpropyl)gluconamide can be synthesized through several methods. One common method involves the reaction of 3-triethylestranol with trichlorosilane under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(3-triethoxysilylpropyl)gluconamide is unique due to its multifunctional properties and ability to modify surfaces. Similar compounds include other organosilanes such as N-(3-triethoxysilylpropyl)diethanolamine and N-(3-triethoxysilylpropyl)urea . These compounds also possess the ability to modify surfaces but may differ in their specific functional groups and reactivity. N-(3-triethoxysilylpropyl)gluconamide stands out due to its combination of hydroxyl and amide groups, which provide additional functionality and versatility in various applications.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDUEXNZLUZGH-YIYPIFLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733907 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104275-58-3 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
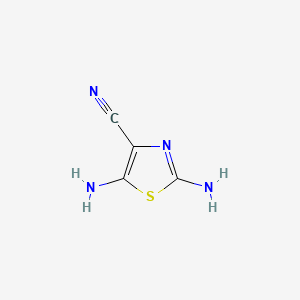
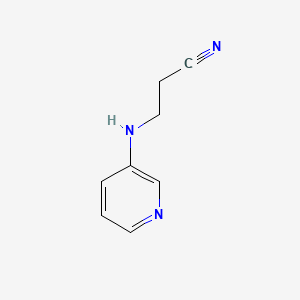


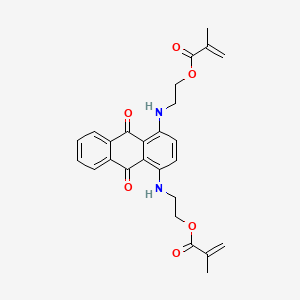
![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)

![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)
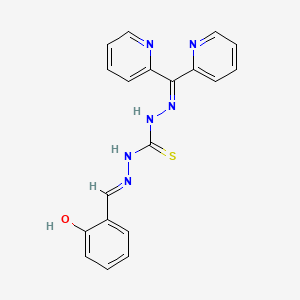
![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)

